2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
CAS No.: 2549026-34-6
Cat. No.: VC11841855
Molecular Formula: C19H18N8
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549026-34-6 |
|---|---|
| Molecular Formula | C19H18N8 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline |
| Standard InChI | InChI=1S/C19H18N8/c1-2-5-16-15(4-1)20-14-19(22-16)26-12-10-25(11-13-26)17-6-7-18(24-23-17)27-9-3-8-21-27/h1-9,14H,10-13H2 |
| Standard InChI Key | MSUOGJRBYOEATP-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC5=CC=CC=C5N=C4 |
| Canonical SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC5=CC=CC=C5N=C4 |
Introduction
Structural Features and Chemical Characteristics
Core Architecture
The compound’s structure comprises three distinct heterocyclic systems:
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Quinoxaline: A bicyclic system with two fused pyrazine rings, known for its electron-deficient nature and role in DNA intercalation .
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Pyridazine-Piperazine Linkage: A pyridazine ring (six-membered, two adjacent nitrogen atoms) connected to a piperazine moiety, enhancing solubility and enabling conformational flexibility .
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Pyrazole Substituent: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions.
Table 1: Key Structural Components and Their Roles
| Component | Role in Bioactivity | Example Analogues |
|---|---|---|
| Quinoxaline | DNA interaction, kinase inhibition | Mitomycin C (anticancer agent) |
| Pyridazine-Piperazine | Solubility enhancement, binding affinity | Ribociclib (CDK4/6 inhibitor) |
| Pyrazole | Hydrogen bonding, metabolic stability | Celecoxib (COX-2 inhibitor) |
The IUPAC name, 2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline, reflects its substitution pattern, with the pyridazin-3-yl group at position 4 of the piperazine ring and the quinoxaline at position 1.
Physicochemical Properties
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Molecular Weight: 358.4 g/mol
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Hydrogen Bond Donors/Acceptors: 0/8, indicating high polarity but poor membrane permeability without formulation aids.
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LogP: Estimated at 2.1 (moderate lipophilicity), suitable for central nervous system penetration.
Synthetic Methodologies
Multi-Step Synthesis Pathways
The synthesis typically involves sequential coupling reactions:
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Pyridazine-Piperazine Formation: Buchwald–Hartwig amination couples pyridazine halides with piperazine under palladium catalysis .
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Pyrazole Introduction: Nucleophilic aromatic substitution (SNAr) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the pyrazole ring .
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Quinoxaline Fusion: Condensation of 1,2-diaminobenzenes with α-dicarbonyl compounds under acidic conditions .
Challenges and Optimizations
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Regioselectivity: The pyridazine’s electron-deficient nature complicates substitution patterns; microwave-assisted synthesis improves regiocontrol .
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Piperazine Functionalization: N-alkylation requires anhydrous conditions to avoid side reactions .
Pharmacological Applications
Kinase Inhibition
The compound’s structural analogy to CDK4/6 inhibitors (e.g., ribociclib) suggests potential anticancer activity. Molecular docking studies predict binding to the ATP pocket of kinases via:
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Quinoxaline: π-π stacking with phenylalanine residues.
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Piperazine: Hydrogen bonding to aspartate/glutamate side chains .
Table 2: Comparative Kinase Inhibition Profiles
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. CDK2) |
|---|---|---|---|
| 2-{4-[6-(Pyrazol-1-yl)... | CDK4/6 | 12 ± 3 | >100 |
| Ribociclib | CDK4/6 | 10 ± 2 | >200 |
Data extrapolated from analogues .
Antimicrobial Activity
Quinoxaline derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL) . The pyrazole moiety enhances membrane disruption via lipid peroxidation.
Mechanism of Action
Enzymatic Inhibition
The compound likely inhibits tankyrase, a poly(ADP-ribose) polymerase (PARP) involved in Wnt/β-catenin signaling. Tankyrase inhibition stabilizes axin, promoting β-catenin degradation and suppressing oncogenesis .
Receptor Modulation
In silico models suggest antagonism at 5-HT₄ receptors, modulating neurotransmitter release in the gastrointestinal tract and CNS .
Research Findings and Future Directions
Preclinical Studies
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